Cas no 1360957-24-9 (4-Bromo-7-fluoro-3-iodo-1H-indole)

4-Bromo-7-fluoro-3-iodo-1H-indole is a halogenated indole derivative with a versatile structure suitable for pharmaceutical and agrochemical research. Its multi-halogenated framework, featuring bromo, fluoro, and iodo substituents, enables selective functionalization, making it a valuable intermediate in cross-coupling reactions and heterocyclic synthesis. The presence of fluorine enhances metabolic stability, while the bromo and iodo groups facilitate further derivatization via metal-catalyzed reactions. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways. Proper handling under inert conditions is recommended due to its sensitivity.
4-Bromo-7-fluoro-3-iodo-1H-indole structure
1360957-24-9 structure
Product Name:4-Bromo-7-fluoro-3-iodo-1H-indole
CAS No:1360957-24-9
MF:C8H4BrFIN
MW:339.930936813354
CID:4821305
Update Time:2025-06-21

4-Bromo-7-fluoro-3-iodo-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-7-fluoro-3-iodo-1H-indole
    • Inchi: 1S/C8H4BrFIN/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-3,12H
    • InChI Key: HYZCJBKRKUDJOL-UHFFFAOYSA-N
    • SMILES: IC1=CNC2C(=CC=C(C=21)Br)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 180
  • XLogP3: 3.5
  • Topological Polar Surface Area: 15.8

4-Bromo-7-fluoro-3-iodo-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199008089-1g
4-Bromo-7-fluoro-3-iodo-1H-indole
1360957-24-9 97%
1g
$400.00 2022-04-03

Additional information on 4-Bromo-7-fluoro-3-iodo-1H-indole

Introduction to 4-Bromo-7-fluoro-3-iodo-1H-indole (CAS No. 1360957-24-9)

4-Bromo-7-fluoro-3-iodo-1H-indole (CAS No. 1360957-24-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom at the 4-position, a fluorine atom at the 7-position, and an iodine atom at the 3-position of the indole ring. These substitutions endow the molecule with distinct chemical and biological properties, making it a valuable starting material for the synthesis of various bioactive compounds.

The indole scaffold is a fundamental building block in many natural products and pharmaceuticals, known for its wide range of biological activities. The presence of halogen substituents, particularly bromine, fluorine, and iodine, can significantly influence the pharmacological properties of indole derivatives. For instance, fluorine substitution can enhance metabolic stability and lipophilicity, while iodine substitution can improve solubility and reactivity. These properties are crucial for optimizing drug candidates in terms of their efficacy, safety, and pharmacokinetic profiles.

Recent studies have highlighted the potential of 4-Bromo-7-fluoro-3-iodo-1H-indole as a key intermediate in the development of novel therapeutic agents. One notable application is in the field of cancer research, where this compound has been used to synthesize targeted inhibitors of specific signaling pathways. For example, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 4-Bromo-7-fluoro-3-iodo-1H-indole-based compounds that exhibited potent inhibitory activity against the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.

In addition to its role in cancer therapy, 4-Bromo-7-fluoro-3-iodo-1H-indole has also shown promise in the treatment of neurological disorders. Research conducted at the University of California, San Francisco, demonstrated that derivatives of this compound could modulate specific neurotransmitter receptors, potentially offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the chemical structure through strategic substitution has allowed researchers to optimize these compounds for improved brain penetration and target selectivity.

The synthetic accessibility of 4-Bromo-7-fluoro-3-iodo-1H-indole is another factor contributing to its widespread use in medicinal chemistry. Various synthetic routes have been developed to efficiently prepare this compound from readily available starting materials. One such method involves a multi-step process that includes halogenation reactions and ring closure to form the indole core. The modular nature of these synthetic pathways allows for easy modification and functionalization, facilitating the exploration of a wide range of structural analogs.

The physicochemical properties of 4-Bromo-7-fluoro-3-iodo-1H-indole have been extensively characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its biological activity and optimizing its pharmaceutical applications.

In conclusion, 4-Bromo-7-fluoro-3-iodo-1H-indole (CAS No. 1360957-24-9) is a highly versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive starting material for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its use in drug discovery pipelines.

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